molecular formula C17H16N2O3 B5566669 5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5566669
M. Wt: 296.32 g/mol
InChI Key: FOTRVLCQWOPQLU-UHFFFAOYSA-N
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Description

5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the oxadiazole family, which is known for its diverse pharmacological activities.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

5-Benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives have demonstrated significant antimicrobial and anti-proliferative activities. Specifically, derivatives synthesized through the reaction with formaldehyde and primary aromatic amines or substituted piperazines showed notable in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Some of these compounds exhibited broad-spectrum antibacterial activities, while others displayed potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was evaluated against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, showing optimum activity in some compounds (Al-Wahaibi et al., 2021).

Spectral Luminescent Properties

The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been studied, revealing high quantum yield luminescence in both polar and nonpolar solvents. These findings suggest potential applications in materials science, particularly in the development of luminescent materials (Mikhailov et al., 2018).

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their corrosion inhibition capabilities. Studies on the effects of substitution and temperature on these properties revealed that certain derivatives could significantly inhibit mild steel corrosion in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Ammal et al., 2018).

Antioxidant Properties

Research into the antioxidant properties of novel 2,5-disubstituted 1,3,4-oxadiazoles has shown that some compounds exhibit good to moderate in vitro antioxidant potential. These findings may have implications for the development of new antioxidant agents (Ranganatha & Khanum, 2014).

Photovoltaic Applications

The synthesis of conjugated polymers incorporating 1,2,4-oxadiazole units, such as PBDTBO, which comprises benzo[1,2-b:4,5-b']dithiophene and 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole, has demonstrated potential in photovoltaic applications. A device incorporating this polymer exhibited a power conversion efficiency of 5.7%, highlighting the utility of oxadiazole derivatives in solar energy conversion (Jiang et al., 2011).

properties

IUPAC Name

5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-20-14-9-8-13(11-15(14)21-2)17-18-16(22-19-17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRVLCQWOPQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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